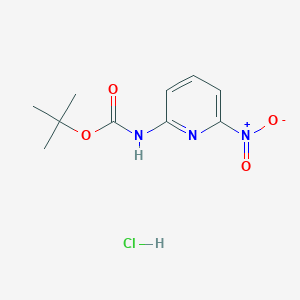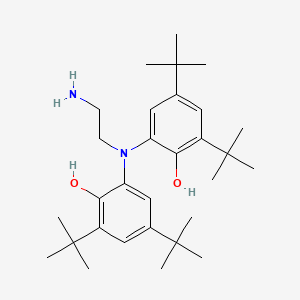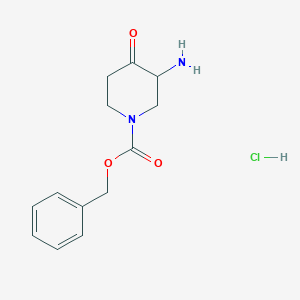![molecular formula C8H11N3 B1445604 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine CAS No. 1384429-80-4](/img/structure/B1445604.png)
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Vue d'ensemble
Description
“1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine” is a chemical compound with the molecular weight of 149.2 . It is also known by its IUPAC name, "2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine" .
Molecular Structure Analysis
The InChI code for “1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine” is "1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11)" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine” is a powder at room temperature . It has a molecular weight of 149.2 .
Applications De Recherche Scientifique
Synthesis of Pyrazolopyridines
The synthesis of pyrazolopyridines, which are closely related to 1H-pyrazolo[3,4-b]pyridines , involves the creation of compounds that have significant potential in medicinal chemistry. These compounds are structurally similar to the purine bases adenine and guanine, making them particularly interesting for drug design and discovery .
Biological Activity
1H-pyrazolo[3,4-b]pyridines: have been studied for their biological activity, particularly as kinase inhibitors. Their structural similarity to adenine and guanine allows them to interact with biological systems in ways that can be therapeutically beneficial .
Cytotoxic Activity
Compounds structurally related to 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For instance, certain benzodiazepines have shown promise in inhibiting the growth of tumor cells .
Pharmacophoric Conjugates
The synthesis of new pharmacophoric conjugates involves creating complex structures that can serve as the core for developing new drugs with potential biological activities. These conjugates are designed to interact with specific biological targets to achieve desired therapeutic effects .
Antimicrobial Properties
Benzodiazepines, which share a structural framework with 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine , have been explored for their antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of benzodiazepines are another area of interest. These effects make them valuable in the treatment of conditions that involve inflammation and pain, providing a basis for further exploration of related compounds .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to have a broad spectrum of cytotoxic action against various cell lines .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its observed effects .
Result of Action
Similar compounds have been shown to have cytotoxic effects on various cell lines .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-10-7-2-5-9-6-8(7)11-4-1/h2,5-6,10-11H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXBKSPNYLEUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)
![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)


![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)




